![molecular formula C20H17ClN2O5S B3397187 5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide CAS No. 1021208-99-0](/img/structure/B3397187.png)
5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide
Overview
Description
5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as FIIN-2 and has been extensively studied due to its potential as a therapeutic agent. The purpose of
Mechanism of Action
FIIN-2 works by binding to the ATP-binding pocket of FGFR, thereby inhibiting its kinase activity. This leads to the inhibition of downstream signaling pathways that are critical for cancer cell growth and survival. The specificity of FIIN-2 for FGFR makes it a promising therapeutic agent with minimal off-target effects.
Biochemical and Physiological Effects:
Studies have shown that FIIN-2 has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and bladder cancer. It has also been found to be effective in inhibiting the growth of cancer cells that have developed resistance to other targeted therapies. In addition, FIIN-2 has been shown to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of FIIN-2 is its specificity for FGFR, which makes it a promising therapeutic agent with minimal off-target effects. However, one of the limitations of FIIN-2 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration schedule for FIIN-2 in humans.
Future Directions
There are several future directions for the study of FIIN-2. One area of research is the development of more potent and selective FGFR inhibitors based on the structure of FIIN-2. Another area of research is the investigation of the synergistic effects of FIIN-2 in combination with other targeted therapies. Finally, further studies are needed to determine the safety and efficacy of FIIN-2 in clinical trials, with the ultimate goal of developing it as a therapeutic agent for the treatment of cancer.
Scientific Research Applications
FIIN-2 has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been found to inhibit the growth of cancer cells by targeting the kinase activity of the fibroblast growth factor receptor (FGFR). FGFR is a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of FGFR activity has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.
properties
IUPAC Name |
5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-methoxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S/c1-27-17-7-5-14(21)11-19(17)29(25,26)22-15-6-4-13-8-9-23(16(13)12-15)20(24)18-3-2-10-28-18/h2-7,10-12,22H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSGCKOQXRTIMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.